

Synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-((2-Hydroxyethyl)amino)-2-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **5-((2-Hydroxyethyl)amino)-2-methylphenol**, a key intermediate in various chemical and pharmaceutical applications. Two primary synthesis pathways are detailed: the reaction of 5-amino-2-methylphenol with ethylene oxide and a condensation reaction with ethylene carbonate. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthesis routes to facilitate understanding and replication by researchers and professionals in drug development and organic synthesis.

Introduction

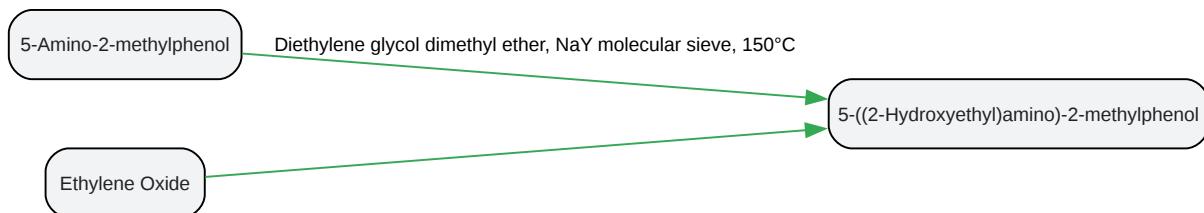
5-((2-Hydroxyethyl)amino)-2-methylphenol, also known as 5-[(2-Hydroxyethyl)amino]-o-cresol, is a substituted phenol derivative with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a component in hair dye formulations. [1][2] Its molecular structure, featuring both a secondary amine and a phenolic hydroxyl group, makes it a versatile building block for further chemical modifications.[1] This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data.

Synthesis Pathways

Two principal synthetic routes for the preparation of **5-((2-Hydroxyethyl)amino)-2-methylphenol** have been identified and are discussed in detail below. Both pathways utilize 5-amino-2-methylphenol as the starting material.^{[3][4]}

Pathway 1: Reaction with Ethylene Oxide

This pathway involves the direct reaction of 5-amino-2-methylphenol with ethylene oxide in the presence of a catalyst. The ethylene oxide undergoes ring-opening and subsequent addition to the amino group of the 5-amino-2-methylphenol.

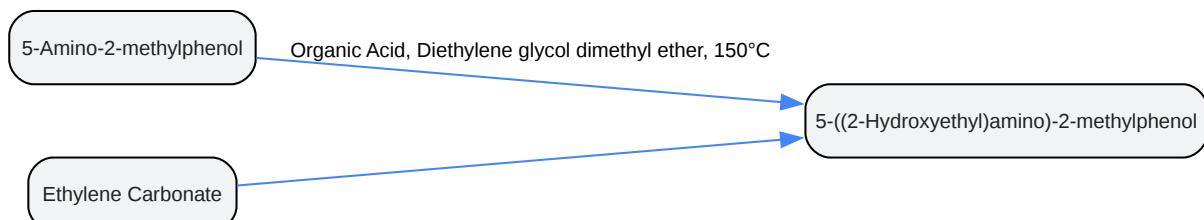


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Caption: Reaction of 5-amino-2-methylphenol with ethylene oxide.

Pathway 2: Condensation with Ethylene Carbonate

This method utilizes ethylene carbonate as a safer alternative to ethylene oxide for the hydroxyethylation of 5-amino-2-methylphenol. The reaction is typically catalyzed by an organic acid.^[4]



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Caption: Condensation of 5-amino-2-methylphenol with ethylene carbonate.

Experimental Protocols

Synthesis via Ethylene Oxide

Materials:

- 5-amino-2-methylphenol (12.3 g, 0.1 mol)[3]
- Ethylene oxide (4.4 g, 0.1 mol)[3]
- Diethylene glycol dimethyl ether (90 mL total)[3]
- NaY molecular sieve catalyst (0.3 g)[3]
- Methanol-water mixed solvent for recrystallization[3]

Procedure:

- In a 250 mL four-necked flask equipped with a thermometer and stirrer, dissolve 12.3 g of 5-amino-2-methylphenol in 80 mL of diethylene glycol dimethyl ether and heat the solution to 150 °C.[3]
- Separately, dissolve 4.4 g of ethylene oxide in 10 mL of diethylene glycol dimethyl ether in a cold trap.[3]
- Add 0.3 g of NaY molecular sieve catalyst to the four-necked flask.[3]
- Slowly add the ethylene oxide solution dropwise to the reaction flask over a period of 30 minutes while maintaining slow stirring.[3]
- Continue the reaction for 3 hours at 150 °C.[3]
- After the reaction is complete, remove the solvent by distillation under reduced pressure.[3]
- Cool the residue to obtain the crude product (16.6 g).[3]

- Dissolve the crude product in 100 mL of a methanol-water mixed solvent and recrystallize to obtain the purified **5-((2-hydroxyethyl)amino)-2-methylphenol**.^[3]

Synthesis via Ethylene Carbonate

Materials:

- 5-amino-2-methylphenol (12.3 g, 0.10 mol)^[4]
- Ethylene carbonate (10.6 g, 0.12 mol)^[4]
- Organic acid catalyst (e.g., trifluoroacetic acid, 0.30 g)^[4]
- Diethylene glycol dimethyl ether (80 mL)^[4]
- Methanol-water mixed solvent for recrystallization (100 mL)^[4]

Procedure:

- To a 250 mL four-neck flask equipped with a thermometer and a stirrer, add 12.3 g of 5-amino-2-methylphenol, 10.6 g of ethylene carbonate, 0.30 g of trifluoroacetic acid, and 80 mL of diethylene glycol dimethyl ether.^[4]
- Stir the mixture and heat to 150 °C.^[4]
- Maintain the reaction at this temperature for 12.0 hours.^[4]
- After the reaction period, distill the reaction mixture under reduced pressure to recover the solvent.^[4]
- Cool the remaining solution to obtain the crude product of **5-((2-hydroxyethyl)amino)-2-methylphenol** (16.9 g).^[4]
- Recrystallize the crude product from 100 mL of a methanol-water mixture to yield the purified product.^[4]

Data Presentation

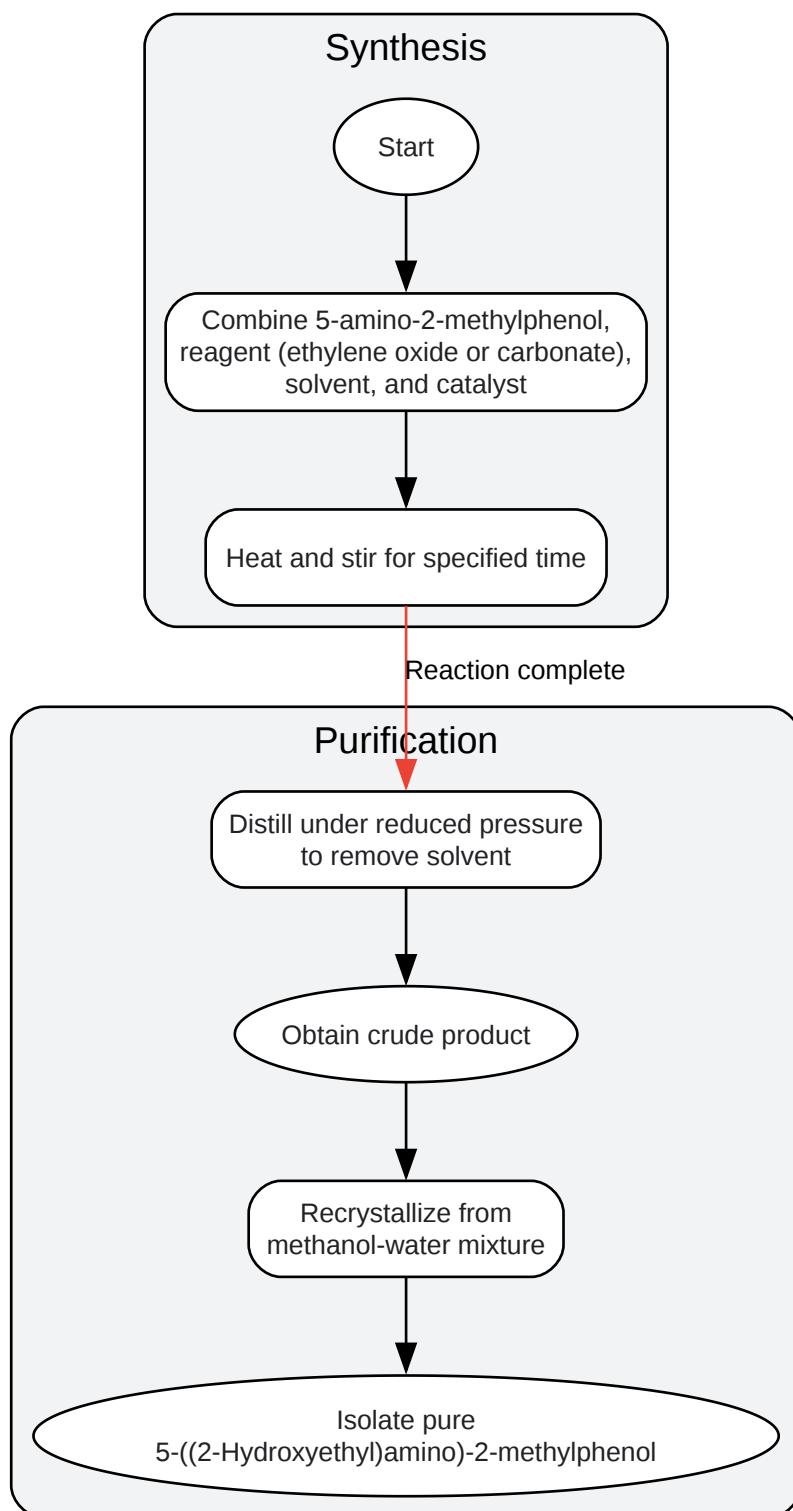
Reaction Yields and Purity

Synthesis Pathway	Catalyst	Crude Product (g)	Refined Product (g)	Yield (%)	Purity (%)	Reference
Ethylene Oxide	NaY molecular sieve	16.6	15.7	94.1	99.52	[3]
Ethylene Carbonate	Trifluoroacetic acid	16.9	15.7	94	99.42	[4]
Ethylene Carbonate	Formic acid	15.5	13.1	78.4	99.33	[4]
Ethylene Carbonate	Methanesulfonic acid	15.5	14.1	84.4	99.33	[4]
Ethylene Carbonate	Acetic acid	15.0	12.1	72.5	99.25	[4]

Physicochemical Properties

Property	Value
Molecular Formula	C9H13NO2[5]
Molecular Weight	167.21 g/mol [3]
Melting Point	90-92 °C[3]
Boiling Point	366.0 ± 32.0 °C (Predicted)[3]
Density	1.0 ± 0.06 g/cm3 (Predicted)[3]
Water Solubility	37 g/L at 20 °C[3]
Appearance	Light Beige Solid[3]

Logical Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

This guide has outlined two effective and high-yielding synthetic pathways for **5-((2-Hydroxyethyl)amino)-2-methylphenol**. The reaction with ethylene oxide and the condensation with ethylene carbonate both provide the target compound in excellent purity and yield. The choice of method may depend on the availability of reagents and safety considerations, with the ethylene carbonate route offering a potentially safer alternative to the direct use of ethylene oxide. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

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